Lauryl glycol hydroxypropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryl glycol hydroxypropyl ether is a non-ionic surfactant widely used in various industrial and personal care applications. It is known for its excellent emulsifying, dispersing, and solubilizing properties. The compound has the chemical formula C17H36O3 and a molecular weight of 288.46594 . It is typically a yellow to light yellow liquid that is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl glycol hydroxypropyl ether is synthesized through the reaction of lauryl alcohol with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The process involves the addition of propylene oxide to lauryl alcohol, resulting in the formation of the hydroxypropyl ether linkage .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of lauryl alcohol to the desired product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Lauryl glycol hydroxypropyl ether primarily undergoes reactions typical of ethers and alcohols. These include:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxypropyl group can be replaced by other nucleophiles.
Esterification: The hydroxyl group in the compound can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Esterification: Carboxylic acids or their derivatives, such as acid chlorides, are used in the presence of catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Substituted ethers or amines.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
Lauryl glycol hydroxypropyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
Lauryl glycol hydroxypropyl ether exerts its effects primarily through its surfactant properties. The molecule has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing it to reduce surface tension and stabilize emulsions. This amphiphilic nature enables it to interact with both water and oil phases, making it an effective emulsifier and solubilizer .
Molecular Targets and Pathways: The compound interacts with lipid bilayers in biological membranes, enhancing the permeability and solubility of various substances. It can also interact with proteins and other macromolecules, aiding in their solubilization and stabilization .
Comparison with Similar Compounds
Lauryl glycol hydroxypropyl ether can be compared with other non-ionic surfactants such as:
Polyethylene glycol (PEG) ethers: These compounds have similar surfactant properties but differ in their molecular structure and hydrophilic-lipophilic balance (HLB) values.
Lauryl alcohol ethoxylates: These are similar in their hydrophobic chain but differ in the type and length of the hydrophilic segment.
PPG-1-PEG-9 Lauryl Glycol Ether: This compound is another non-ionic surfactant with similar applications but different molecular composition and properties.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both emulsification and solubilization. Its ability to interact with a wide range of substances and its stability under various conditions further enhance its versatility .
Properties
CAS No. |
504409-71-6 |
---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
2-(2-hydroxypropoxy)dodecan-1-ol |
InChI |
InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(12-16)18-13-14(2)17/h14-17H,3-13H2,1-2H3 |
InChI Key |
LPNRFIRNNKTKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.